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molecular formula C10H6ClNOS B053076 2-Chloro-3-(2-thenoyl)pyridine CAS No. 125035-34-9

2-Chloro-3-(2-thenoyl)pyridine

Cat. No. B053076
M. Wt: 223.68 g/mol
InChI Key: BOABLMHZQMXLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599917B1

Procedure details

A mixture of 1.64 g of 2-chloro-3-(2-thienylcarbonyl)pyridine, 4.5 ml of a methanol solution of 28% sodium methoxide and 2.0 ml of methanol was heated under stirring for 30 minutes. After cooling as it was, water was added to the reaction solution and the mixture was extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed, to give 1.46 g of the target compound.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:15][OH:16].C[O-].[Na+]>O>[CH3:15][O:16][C:2]1[C:7]([C:8]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)C=1SC=CC1
Name
Quantity
4.5 mL
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling as it
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=NC=CC=C1C(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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